3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . The reaction exhibits a broad substrate scope and can be performed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the use of trifluoroacetonitrile and pyridinium ylides in a controlled environment to produce the desired imidazo[1,2-a]pyridine derivatives . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorine atoms enhance its ability to interact with specific enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of target proteins, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylimidazo[1,2-a]pyridine: Similar in structure but lacks the 3-fluoro and 7-methyl groups.
3-Hydroxymethylimidazo[1,2-a]pyridine: Contains a hydroxymethyl group instead of the trifluoromethyl group.
Uniqueness
3-Fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability, bioavailability, and reactivity . These properties make it a valuable compound in various fields, including medicinal chemistry and material science .
Properties
Molecular Formula |
C9H6F4N2 |
---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
3-fluoro-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6F4N2/c1-5-2-3-15-6(4-5)14-7(8(15)10)9(11,12)13/h2-4H,1H3 |
InChI Key |
LFYJDJJZAVEHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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